(E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamide
Description
(E)-2-Phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamide is a synthetic sulfonamide derivative characterized by its (E)-configured ethenesulfonamide core. The molecule features a phenyl group attached to the ethene moiety and a pyrimidinyl-substituted piperidine ring linked via the sulfonamide nitrogen.
Properties
IUPAC Name |
(E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c22-24(23,13-9-15-6-2-1-3-7-15)20-16-8-4-12-21(14-16)17-18-10-5-11-19-17/h1-3,5-7,9-11,13,16,20H,4,8,12,14H2/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOIKUPGHSVKIL-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)NS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C2=NC=CC=N2)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamide typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidinylpiperidine derivative with a phenyl-substituted ethenesulfonamide under controlled conditions. The reaction often requires the use of catalysts such as magnesium oxide nanoparticles to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of advanced catalysts and optimized reaction conditions can significantly reduce production costs and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrimidinyl groups, often using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key analogs of (E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamide, highlighting structural variations, physicochemical properties, and biological activities:
Key Observations:
Structural Diversity: The aryl substituents (e.g., bromo, fluoro, trimethoxy) significantly influence solubility and target affinity. For instance, electron-withdrawing groups (e.g., bromo in 6c) enhance stability, while methoxy groups (e.g., 6t) improve membrane permeability .
Synthetic Challenges :
- Yields vary widely (15–79%), with lower yields observed in compounds requiring multi-step functionalization (e.g., cyclopropylpyrazole in ).
- Melting points correlate with molecular symmetry and intermolecular interactions; polar groups (e.g., carboxylic acid in 6w ) elevate melting points .
Biological Activity :
- Microtubule Destabilization : Compounds like 6t and 6ac disrupt tubulin polymerization, inducing apoptosis in cancer cells .
- Kinase Inhibition : Pyrimidine-containing analogs (e.g., ) show FLT3 inhibition, critical for treating hematologic malignancies.
Mechanistic Insights from Analogs
- Tubulin Binding: (E)-configured ethenesulfonamides exhibit strong binding to the colchicine site of tubulin, as demonstrated by 6t's IC₅₀ values in the nanomolar range .
- Caspase Activation : Apoptotic activity in 6t correlates with caspase-3/7 activation, confirming a mitochondrial-dependent pathway .
- Blood-Brain Barrier Penetration : The trimethoxyphenyl group in 6t enhances lipophilicity, enabling central nervous system activity .
Biological Activity
(E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamide, identified by the CAS number 1241703-23-0, is a compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
The molecular formula of (E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamide is , with a molecular weight of 344.4 g/mol. The structure features a phenyl group, a pyrimidine moiety, and a piperidine ring, which contribute to its biological interactions.
Research indicates that (E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamide exhibits activity against various cancer cell lines. The compound has been shown to inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific studies have reported IC50 values indicating potent inhibitory effects on tumor cells.
Table 1: IC50 Values Against Various Cell Lines
Case Studies and Research Findings
- Inhibition of Tumor Growth : A study evaluating the compound's effects on L1210 mouse leukemia cells demonstrated significant growth inhibition with an IC50 value in the nanomolar range. This suggests a strong potential for use in hematological malignancies .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspase-3 and PARP in treated cells, indicating that the compound effectively triggers programmed cell death .
- Synergistic Effects : Research has also explored the synergistic effects of (E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamide with other chemotherapeutic agents. In combination studies, it was found to enhance the efficacy of existing treatments, suggesting its potential as an adjuvant therapy in cancer treatment.
Toxicity and Safety Profile
The safety profile of (E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamide has been assessed in various preclinical models. Preliminary toxicity studies indicate a favorable safety margin, with minimal cytotoxicity observed at therapeutic concentrations in non-cancerous cell lines.
Table 2: Toxicity Assessment Results
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high yields of (E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamide?
- Methodology :
- Multi-step synthesis : Begin with the formation of the ethenesulfonamide core via a Wittig reaction to establish the (E)-configuration, followed by coupling the pyrimidinyl-piperidine moiety. Optimize reaction conditions (e.g., temperature: 60–80°C; solvent: DMF or THF) to favor stereoselectivity .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Monitoring : Track reaction progress with thin-layer chromatography (TLC) and validate intermediates via 1H/13C NMR .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign peaks to confirm the (E)-configuration (vinyl proton coupling constant: J = 12–16 Hz) and piperidine ring conformation .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) to ensure correct molecular weight .
- Infrared spectroscopy (IR) : Identify sulfonamide (S=O stretch: ~1150–1350 cm⁻¹) and pyrimidine (C=N stretch: ~1600 cm⁻¹) functional groups .
Q. How can researchers optimize solubility for in vitro assays?
- Methodology :
- Solvent selection : Use DMSO for stock solutions (≤10 mM) and dilute in assay buffer (e.g., PBS with 0.1% Tween-20) to minimize precipitation.
- pH adjustment : Adjust to physiological pH (7.4) using NaOH/HCl to enhance aqueous stability .
Advanced Research Questions
Q. How can X-ray crystallography resolve uncertainties in stereochemistry and molecular conformation?
- Methodology :
- Crystal growth : Use vapor diffusion (e.g., methanol/water) to obtain single crystals.
- Data collection : Employ a synchrotron source for high-resolution data (≤1.0 Å).
- Refinement : Use SHELXL for structure solution, focusing on anisotropic displacement parameters to validate the (E)-configuration and piperidine ring puckering .
Q. What strategies address contradictions in reported biological activity data?
- Methodology :
- Assay standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays, cell passage number).
- Statistical analysis : Apply two-way ANOVA to compare activity across studies, accounting for variables like cell line heterogeneity or compound batch variability .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodology :
- Functional group modulation : Replace the pyrimidine ring with pyridine (lower steric bulk) or add electron-withdrawing groups (e.g., -Cl) to enhance target binding .
- Biological testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays to quantify IC50 shifts .
Q. What computational approaches predict binding modes with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase targets). Prioritize poses with hydrogen bonds to the sulfonamide group.
- Molecular dynamics (MD) simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes, focusing on piperidine ring flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
